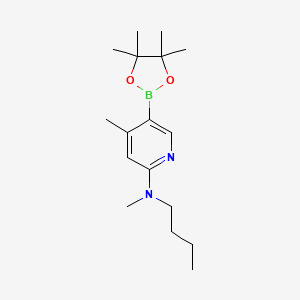

Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

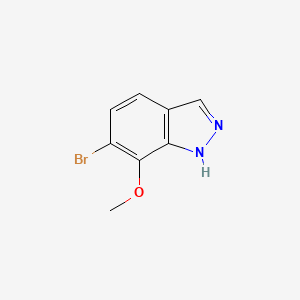

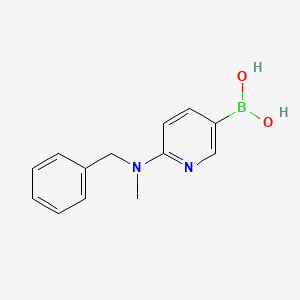

“Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H24N2O2 . It has a molecular weight of 228.33 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4/h10,13H,5-9H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

Stereoselective Synthesis

Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate is utilized in the stereoselective synthesis of piperidine derivatives. A study demonstrates its role in forming tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which further undergo cyclization into N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).

Synthesis of Nociceptin Antagonists

This compound serves as a key intermediate in the synthesis of nociceptin antagonists. An efficient and practical asymmetric synthesis method has been developed for a related compound, which is significant for large-scale production and applications in medicinal chemistry (Jona et al., 2009).

Formation of Piperazine Derivatives

In organic synthesis, the reaction of tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate with methylhydrazine leads to the formation of piperazine derivatives, demonstrating its versatility in generating complex molecular structures (Richter et al., 2009).

Key Intermediate in Vandetanib Synthesis

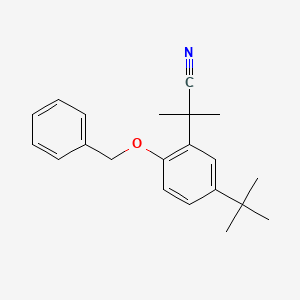

The compound serves as a key intermediate in the synthesis of Vandetanib, a therapeutic agent. Its synthesis involves multiple steps, showcasing the compound's role in pharmaceutical development (Wang et al., 2015).

Synthesis of Diverse Piperidine Derivatives

The compound is used in the synthesis of diverse piperidine derivatives, which are promising synthons for further chemical transformations (Moskalenko & Boev, 2014).

Intermediate in Biological Compounds

It acts as an important intermediate in the synthesis of biologically active compounds, such as crizotinib (Kong et al., 2016).

Safety And Hazards

The compound is classified under GHS07 for safety and hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Propriétés

IUPAC Name |

tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-7-10(14-6)13(4,5)9-15/h10,14H,7-9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRCNXRRTIZLRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1NC)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B567285.png)

![1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/no-structure.png)

![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)